REACTION_SMILES
|
[CH2:30]([OH:31])[CH2:32][CH2:33][CH3:34].[Cu:36][I:37].[I:20][c:21]1[cH:22][cH:23][c:24]([O:27][CH3:28])[cH:25][cH:26]1.[K+:6].[K+:7].[K+:8].[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15].[NH3:29].[OH2:35].[OH:16][CH2:17][CH2:18][OH:19].[P:1]([O-:2])([O-:3])([O-:4])=[O:5]>>[NH:9]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15])[c:21]1[cH:22][cH:23][c:24]([O:27][CH3:28])[cH:25][cH:26]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCO
|
Name
|
[Cu]I
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(I)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCCCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(NCCCCCO)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |